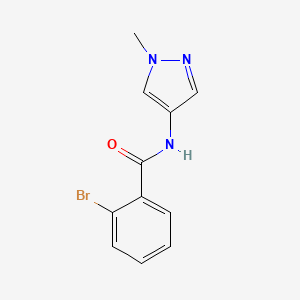![molecular formula C14H17FN2O B7541975 3-[(2,2-Dimethylmorpholin-4-yl)methyl]-4-fluorobenzonitrile](/img/structure/B7541975.png)
3-[(2,2-Dimethylmorpholin-4-yl)methyl]-4-fluorobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2,2-Dimethylmorpholin-4-yl)methyl]-4-fluorobenzonitrile is a chemical compound that is widely used in scientific research. It is a potent inhibitor of certain enzymes and has been shown to have significant effects on biochemical and physiological processes. In
Mecanismo De Acción
The mechanism of action of 3-[(2,2-Dimethylmorpholin-4-yl)methyl]-4-fluorobenzonitrile involves the inhibition of certain enzymes. It has been shown to inhibit the activity of cytochrome P450 enzymes by binding to the active site of the enzyme. This results in the inhibition of the metabolism of certain drugs, which can lead to increased drug concentrations and potential toxicity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the specific enzyme that is inhibited. Inhibition of cytochrome P450 enzymes can lead to increased drug concentrations and potential toxicity. This compound has also been shown to have anti-cancer effects, as it inhibits the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-[(2,2-Dimethylmorpholin-4-yl)methyl]-4-fluorobenzonitrile in lab experiments include its potency and specificity as an enzyme inhibitor. However, the complex synthesis method and potential for toxicity limit its use in certain experiments. Careful consideration must be given to the concentration and duration of exposure to this compound.
Direcciones Futuras
There are several future directions for the use of 3-[(2,2-Dimethylmorpholin-4-yl)methyl]-4-fluorobenzonitrile in scientific research. One area of interest is the study of the effects of this compound on different enzymes and biochemical pathways. Another area of interest is the development of new compounds based on the structure of this compound with improved potency and specificity as enzyme inhibitors. Additionally, the potential anti-cancer effects of this compound warrant further investigation.
Conclusion:
In conclusion, this compound is a potent enzyme inhibitor with significant effects on biochemical and physiological processes. Its complex synthesis method and potential for toxicity limit its use in certain experiments, but it remains an important tool in scientific research. Further investigation into its mechanism of action and potential applications is warranted.
Métodos De Síntesis
The synthesis of 3-[(2,2-Dimethylmorpholin-4-yl)methyl]-4-fluorobenzonitrile involves a multi-step process. The starting material is 4-fluorobenzonitrile, which is reacted with 2,2-dimethylmorpholine to form an intermediate product. This intermediate is then reacted with a suitable reagent to produce the final compound. The synthesis method is complex and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
3-[(2,2-Dimethylmorpholin-4-yl)methyl]-4-fluorobenzonitrile is widely used in scientific research as a potent inhibitor of certain enzymes. It has been shown to inhibit the activity of several enzymes, including cytochrome P450 enzymes, which are involved in drug metabolism. This compound has also been used in the study of cancer, as it has been shown to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
3-[(2,2-dimethylmorpholin-4-yl)methyl]-4-fluorobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O/c1-14(2)10-17(5-6-18-14)9-12-7-11(8-16)3-4-13(12)15/h3-4,7H,5-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZUBUURGJUAPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCO1)CC2=C(C=CC(=C2)C#N)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-(4-propylphenyl)ethanone](/img/structure/B7541933.png)

![1-(4-Ethylphenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propan-1-one](/img/structure/B7541937.png)


![N-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7541950.png)

![1-Butan-2-yl-3-[(1-ethylpyrrolidin-2-yl)methyl]thiourea](/img/structure/B7541962.png)

